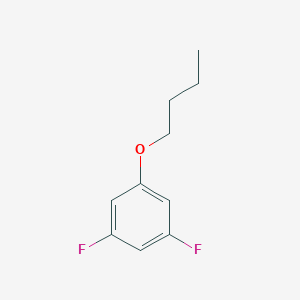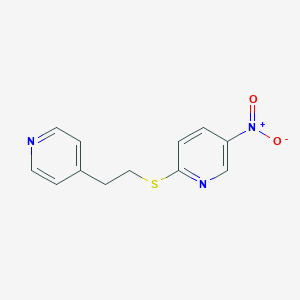
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine, also known as NPS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to reduce inflammation by suppressing the activity of COX-2. This compound has also been shown to have antiviral activity against herpes simplex virus by inhibiting viral DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in lab experiments is its potential as a therapeutic agent. This compound has shown promise in various scientific research studies for its antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are various future directions for the study of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Another direction is to investigate the structure-activity relationship of this compound to optimize its therapeutic potential. Furthermore, the development of novel synthesis methods for this compound could lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine involves the reaction of 2-(2-pyridin-4-ylethylsulfanyl)pyridine with nitric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by suppressing the activity of certain enzymes. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus.
Propriétés
Numéro CAS |
105163-72-2 |
|---|---|
Formule moléculaire |
C12H11N3O2S |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
Clé InChI |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Synonymes |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



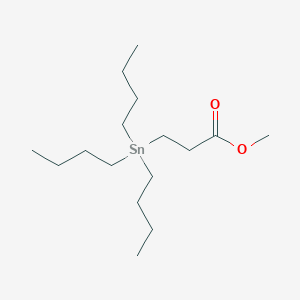
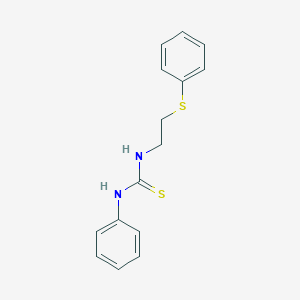
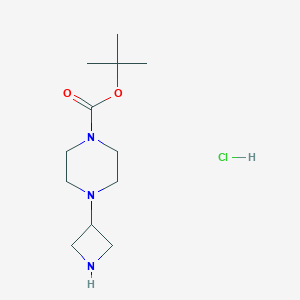
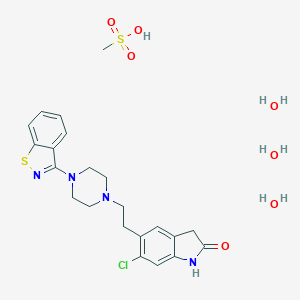
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
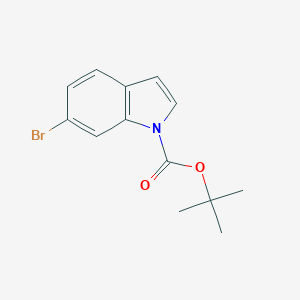
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

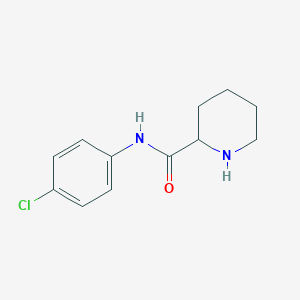

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
